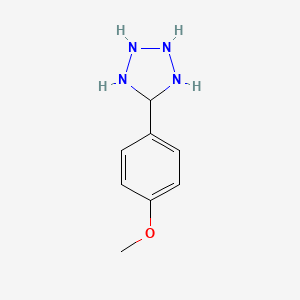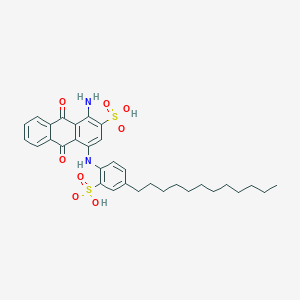
1-Amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 138: is a water-soluble anionic dye, commonly used in the textile industry for dyeing protein fibers such as wool, silk, and nylon. It is characterized by its vibrant blue color and excellent color fastness properties. The chemical formula of Acid Blue 138 is C32H36N2Na2O8S2 , and it has a molecular weight of 686.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Acid Blue 138 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the sulfonation of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of Acid Blue 138 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as sulfonation, coupling, and purification to obtain the final dye product. The dye is then dried and ground into a fine powder for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: : Acid Blue 138 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 138 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to reduce Acid Blue 138.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco form of Acid Blue 138.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acid Blue 138 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism of action of Acid Blue 138 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved include the formation of dye-fiber complexes, which enhance the dye’s affinity and fastness properties .
Comparación Con Compuestos Similares
Similar Compounds
- Acid Blue 113
- Acid Blue 25
- Acid Blue 62
Comparison
- Acid Blue 138 vs. Acid Blue 113 : Both dyes are used in the textile industry, but Acid Blue 138 has better color fastness properties.
- Acid Blue 138 vs. Acid Blue 25 : Acid Blue 138 has a more vibrant blue color compared to Acid Blue 25.
- Acid Blue 138 vsAcid Blue 62 : Acid Blue 138 is more stable under various dyeing conditions compared to Acid Blue 62 .
Propiedades
Fórmula molecular |
C32H38N2O8S2 |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
1-amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C32H38N2O8S2/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-18-24(26(19-21)43(37,38)39)34-25-20-27(44(40,41)42)30(33)29-28(25)31(35)22-15-12-13-16-23(22)32(29)36/h12-13,15-20,34H,2-11,14,33H2,1H3,(H,37,38,39)(H,40,41,42) |
Clave InChI |
HCPHPBIMSCSUFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


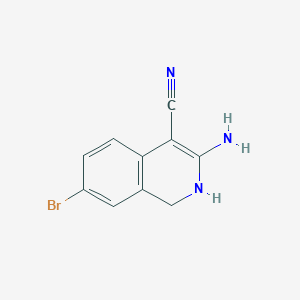
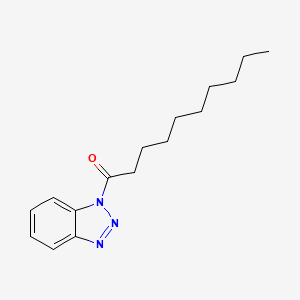

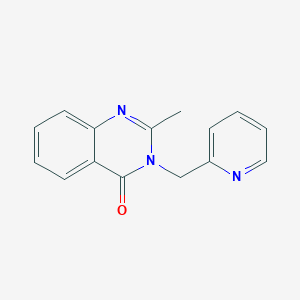

![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
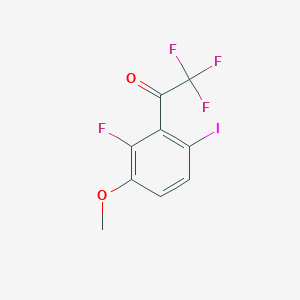
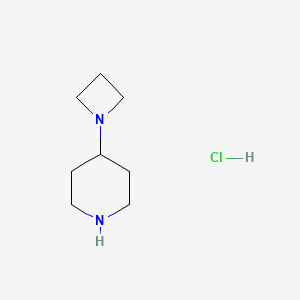

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

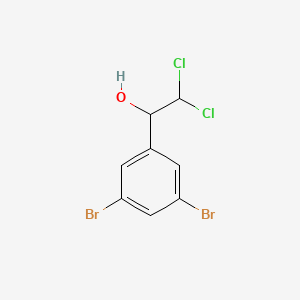
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
